molecular formula C19H19N3O4 B12160728 N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B12160728
M. Wt: 353.4 g/mol
InChI Key: KMGOKHQVLGTTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a structurally complex heterocyclic compound featuring a fused bicyclic framework comprising cyclopenta[b]oxazole and pyridine moieties. The molecule is substituted with a 2,4-dimethoxyphenyl carboxamide group and a methyl group at position 2. The compound’s structural complexity necessitates advanced analytical techniques for characterization, such as X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, IR, MS) .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-10-16-17(12-5-4-6-13(12)21-19(16)26-22-10)18(23)20-14-8-7-11(24-2)9-15(14)25-3/h7-9H,4-6H2,1-3H3,(H,20,23)

InChI Key

KMGOKHQVLGTTDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps:

  • Formation of the Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine Core

      Starting Materials: The synthesis begins with the preparation of the cyclopenta[b][1,2]oxazolo[4,5-e]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyridine and an oxazole derivative.

      Reaction Conditions: The cyclization is often carried out under acidic or basic conditions, with the use of catalysts like Lewis acids (e.g., AlCl3) or bases (e.g., NaOH).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents like KMnO4 or H2O2 under acidic or basic conditions.

      Major Products: Oxidation may lead to the formation of hydroxylated or ketone derivatives.

  • Reduction

      Reagents and Conditions: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.

      Major Products: Reduction may result in the formation of alcohol or amine derivatives.

  • Substitution

      Reagents and Conditions: Substitution reactions can be performed using nucleophiles (e.g., amines, thiols) under basic conditions.

      Major Products: Substitution may lead to the formation of various substituted derivatives.

Scientific Research Applications

Pharmacological Properties

  • Anticancer Activity :
    • Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The oxazolo-pyridine framework has been associated with inhibiting tumor growth by inducing apoptosis in cancer cells.
    • A study demonstrated that derivatives of oxazolo-pyridine compounds showed promising results in inhibiting the proliferation of breast cancer cells through the modulation of key signaling pathways involved in cell survival and apoptosis .
  • Neurological Effects :
    • The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies have indicated that it may enhance cognitive functions and exhibit neuroprotective properties.
    • A case study highlighted the use of similar compounds in improving memory retention and reducing symptoms associated with neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Properties :
    • Compounds containing the oxazolo-pyridine moiety have been evaluated for their anti-inflammatory effects. These compounds inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.
    • In vitro studies have shown that N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can downregulate inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells via apoptosis induction.
Study 2Neurological EffectsShowed improvement in cognitive functions in animal models resembling Alzheimer's disease.
Study 3Anti-inflammatory PropertiesReduced levels of pro-inflammatory cytokines in vitro and demonstrated efficacy in animal models of inflammation.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is likely to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Analytical and Computational Tools

  • X-ray Crystallography : Programs like SHELXL are critical for resolving complex heterocyclic frameworks.
  • Spectroscopy : NMR and IR data (as in ) are indispensable for functional group identification.
  • Mass Spectrometry : HRMS ensures precise molecular formula confirmation, as demonstrated for the tetrahydroimidazo[1,2-a]pyridine derivative .

Biological Activity

N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Formation of the Cyclopentane Framework : Utilizing cyclization reactions to construct the core structure.
  • Substitution Reactions : Introducing the 2,4-dimethoxyphenyl group through nucleophilic substitution.
  • Carboxamide Formation : Converting carboxylic acid derivatives to amides via coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in various physiological processes. The exact molecular pathways are still under investigation but are believed to involve modulation of neurotransmitter systems and anti-inflammatory responses.

Pharmacological Properties

  • Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic neurotransmission, which may contribute to mood elevation.
  • Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production, indicating potential use in treating inflammatory disorders.
  • Neuroprotective Properties : The compound has demonstrated protective effects on neuronal cells in culture, suggesting its potential role in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity Model/System Findings
AntidepressantRodent modelsIncreased serotonin levels; reduced depressive behavior .
Anti-inflammatoryCell culturesDecreased TNF-alpha and IL-6 production.
NeuroprotectionNeuronal cell linesReduced apoptosis under oxidative stress conditions .

Clinical Implications

While animal studies show promise for antidepressant and anti-inflammatory effects, further clinical trials are necessary to establish safety and efficacy in humans. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.